molecular formula C14H16N2O3S B1463862 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid CAS No. 1280688-27-8

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1463862
CAS No.: 1280688-27-8
M. Wt: 292.36 g/mol
InChI Key: DBRXERPCJNUORM-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit weak inhibitory activity against cyclooxygenase-1 (COX-1) with an inhibitory concentration (IC50) ranging from 7.41 to 11.34 micromolar . This interaction suggests that this compound may influence inflammatory pathways by modulating the activity of COX-1, an enzyme involved in the conversion of arachidonic acid to prostaglandins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-1 can lead to alterations in the production of prostaglandins, which are critical mediators of inflammation and pain. Additionally, the compound’s effects on gene expression may result in changes in the expression of genes involved in inflammatory responses and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-1, inhibiting its activity and thereby reducing the production of prostaglandins. This inhibition can lead to a decrease in inflammation and pain. Furthermore, the compound may also influence other signaling pathways and gene expression profiles, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of COX-1 activity and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits mild anti-inflammatory effects, while higher doses can lead to more pronounced inhibition of COX-1 activity and greater reductions in prostaglandin production. At very high doses, the compound may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed and excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic profiles .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and gastrointestinal tract. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-10-4-5-11-12(7-10)20-14(15-11)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXERPCJNUORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
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1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
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1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
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1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.